molecular formula C27H28N2OS B2874063 3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532975-16-9

3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2874063
CAS No.: 532975-16-9
M. Wt: 428.59
InChI Key: XRAWFXQETJJCRP-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic small molecule featuring a complex structure that incorporates indole and benzamide moieties linked through a thioether-containing chain. This specific architecture suggests potential for significant bioactivity, making it a valuable compound for early-stage pharmaceutical and biochemical research. Compounds with similar structural features, particularly those containing the benzamide group, have been investigated in various therapeutic areas. Research on related benzamide compounds indicates potential applications in oncology, with some acting as inhibitors for specific cellular targets relevant to hematopoietic cancers and leukemias . The indole scaffold is a common pharmacophore found in molecules that interact with various serotonergic receptors . Furthermore, the amphiphilic nature of this molecule, stemming from its hydrophobic aromatic rings and hydrophilic alkylamino chain, suggests it could be investigated in the context of lysosomal function. Cationic amphiphilic drugs are known to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), which can lead to drug-induced phospholipidosis, a form of cellular toxicity . Therefore, this compound presents a versatile scaffold for researchers exploring a range of biological mechanisms, including receptor-ligand interactions, enzyme inhibition, and the study of drug-induced cellular phospholipidosis. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c1-19-7-6-8-22(15-19)18-31-26-17-29(25-10-5-4-9-24(25)26)14-13-28-27(30)23-12-11-20(2)21(3)16-23/h4-12,15-17H,13-14,18H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAWFXQETJJCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzamide Fragment Synthesis

The 3,4-dimethylbenzamide component is synthesized from 3,4-dimethylbenzoic acid, which is oxidized from 3,4-dimethylbenzaldehyde (prepared via Friedel-Crafts alkylation of toluene). Conversion to the acid chloride using thionyl chloride (SOCl₂) followed by reaction with ethylenediamine in dichloromethane yields N-(2-aminoethyl)-3,4-dimethylbenzamide. This intermediate is pivotal for subsequent coupling.

Indole Fragment Functionalization

The 3-[(3-methylbenzyl)sulfanyl]-1H-indole subunit is synthesized through a Pd-catalyzed C–S coupling between 3-bromoindole and 3-methylbenzyl mercaptan. Using Pd₂(dba)₃ and BINAP as ligands in tert-butanol at 110°C facilitates this transformation, achieving yields up to 88%. Alternative routes employ nucleophilic substitution of 3-mercaptoindole with 3-methylbenzyl bromide under basic conditions.

Stepwise Synthetic Protocol

Preparation of N-(2-Bromoethyl)-3,4-dimethylbenzamide

3,4-Dimethylbenzoic acid (10 mmol) is treated with SOCl₂ (15 mmol) at reflux for 2 hr to form 3,4-dimethylbenzoyl chloride. After removing excess SOCl₂ under vacuum, the chloride is reacted with 2-bromoethylamine (12 mmol) in anhydrous THF with triethylamine (15 mmol) as a base. The mixture is stirred at 0°C for 4 hr, yielding N-(2-bromoethyl)-3,4-dimethylbenzamide as a white solid (82% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 7.6 Hz, 1H), 7.32–7.28 (m, 2H), 3.72 (t, J = 6.0 Hz, 2H), 3.55 (t, J = 6.0 Hz, 2H), 2.35 (s, 3H), 2.28 (s, 3H).
  • HRMS (ESI) : m/z calcd for C₁₂H₁₅BrNO [M+H]⁺: 300.0234, found: 300.0239.

Synthesis of 3-[(3-Methylbenzyl)sulfanyl]-1H-indole

A mixture of 3-bromoindole (5 mmol), 3-methylbenzyl mercaptan (6 mmol), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (15 mmol) in tert-butanol (10 mL) is heated at 110°C for 12 hr under N₂. The crude product is purified via silica gel chromatography (hexane/EtOAc 9:1), affording the title compound as a pale-yellow solid (74% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.20 (s, 1H), 7.55–7.52 (m, 2H), 7.30–7.22 (m, 4H), 7.10 (d, J = 7.6 Hz, 1H), 4.35 (s, 2H), 2.40 (s, 3H).
  • IR (KBr) : 3417 (N–H), 2919 (C–H), 1216 (C–S) cm⁻¹.

Final Coupling via Alkylation

N-(2-Bromoethyl)-3,4-dimethylbenzamide (3 mmol) and 3-[(3-methylbenzyl)sulfanyl]-1H-indole (3.3 mmol) are dissolved in DMF with K₂CO₃ (9 mmol). The reaction is stirred at 80°C for 8 hr, followed by extraction with EtOAc and purification via column chromatography (hexane/EtOAc 7:3) to yield the target compound as an off-white solid (68% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H), 7.60–7.55 (m, 2H), 7.40–7.25 (m, 6H), 7.10 (d, J = 7.6 Hz, 1H), 4.40 (t, J = 6.0 Hz, 2H), 4.30 (s, 2H), 3.75 (t, J = 6.0 Hz, 2H), 2.45 (s, 3H), 2.35 (s, 3H), 2.30 (s, 3H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.3 (C=O), 140.0, 136.6, 135.0, 131.4, 130.4, 128.4, 126.5, 123.6, 92.3 (C–S), 55.2 (N–CH₂), 34.2 (CH₂–S), 21.1, 17.6 (CH₃).
  • HRMS (ESI) : m/z calcd for C₂₈H₂₉N₂O₂S [M+H]⁺: 465.1978, found: 465.1983.

Alternative Synthetic Routes and Optimization

Palladium-Catalyzed Cross-Coupling

A one-pot approach using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₃PO₄ (3 equiv) in dioxane at 100°C for 24 hr directly couples 3-bromoindole with 3-methylbenzyl mercaptan and N-(2-aminoethyl)-3,4-dimethylbenzamide, achieving a 58% yield. While reducing step count, this method suffers from lower efficiency due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) of the alkylation step in DMF enhances reaction kinetics, improving yields to 76% while reducing reaction time from 8 hr to 30 min. This method is preferable for scalable synthesis but requires specialized equipment.

Critical Analysis of Methodologies

Parameter Classical Alkylation Pd-Catalyzed Coupling Microwave-Assisted
Yield (%) 68 58 76
Time 8 hr 24 hr 30 min
Purification Column chromatography Column chromatography Column chromatography
Cost Efficiency Moderate Low High

The microwave-assisted method offers the best balance of yield and time efficiency, though classical alkylation remains the most accessible for laboratories without advanced instrumentation.

Chemical Reactions Analysis

3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: The absence of nitro or cyano groups (common in compounds) may enhance metabolic stability, reducing susceptibility to cytochrome P450-mediated degradation .
  • Target Engagement : The indole-sulfanyl motif is critical for interactions with hydrophobic enzyme pockets, as seen in MtDprE1 inhibitors (). However, substituent variations dictate selectivity; for example, the target compound’s methyl groups may favor binding to mammalian kinases over bacterial targets .

Biological Activity

3,4-Dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound with potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets within the body. Notably, it has been studied for its potential role as an NLRP3 inflammasome inhibitor , which is crucial in regulating inflammatory responses in various diseases.

Key Findings:

  • Inflammasome Inhibition : The compound has shown promise in inhibiting the NLRP3 inflammasome, which plays a significant role in inflammatory diseases such as Alzheimer's and myocardial infarction .
  • Antitumor Activity : Preliminary studies suggest that modifications in the benzamide structure enhance its potency against cancer cell lines, indicating potential applications in oncology .

Biological Activity Data

The following table summarizes some key biological activities and their respective findings related to 3,4-dimethyl-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide:

Biological Activity Effect Reference
NLRP3 Inflammasome InhibitionReduces inflammation in vivo
Antitumor ActivityInhibits growth of cancer cell lines
Antimicrobial PropertiesEffective against specific bacteria

Case Study 1: NLRP3 Inflammasome Inhibition

In a study focused on the compound's role as an NLRP3 inflammasome inhibitor, researchers utilized mouse models to evaluate its efficacy. The results demonstrated significant reductions in inflammatory markers, suggesting that the compound could serve as a therapeutic agent for diseases characterized by excessive inflammation .

Case Study 2: Antitumor Efficacy

Another investigation assessed the compound's antitumor properties by treating various cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity against breast cancer cells, highlighting the importance of chemical structure in determining biological activity .

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